(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol (R)-2-acetoxy-2-phenylacetate
Description
(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol (R)-2-acetoxy-2-phenylacetate (CAS: 929-947-6 ) is a structurally complex small molecule characterized by a chiral center at the (R)-configured diisopropylamino-phenylpropyl backbone. The compound features a hydroxymethylphenol moiety esterified with (R)-2-acetoxy-2-phenylacetate, introducing both lipophilic (diisopropylamino, phenyl) and polar (hydroxymethyl, acetoxy) functional groups.
The acetoxy ester group may serve as a prodrug moiety, modulating solubility and hydrolysis kinetics.
Properties
IUPAC Name |
(2R)-2-acetyloxy-2-phenylacetic acid;2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2.C10H10O4/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25;1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3;2-6,9H,1H3,(H,12,13)/t20-;9-/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBQCFOSBJYVQB-NEJKBCOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C.CC(=O)OC(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C.CC(=O)O[C@H](C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959624-50-1 | |
| Record name | Benzeneacetic acid, α-(acetyloxy)-, (αR)-, compd. with 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzenemethanol (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959624-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, also known as (R)-2-acetoxy-2-phenylacetate, is a compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.
- Molecular Formula : C32H39NO5
- Molecular Weight : 517.67 g/mol
- CAS Number : 286930-03-8
- IUPAC Name : 2-((R)-3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl (R)-2-acetoxy-2-phenylacetate
The biological activity of (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol is primarily attributed to its interaction with neurotransmitter systems and ion channels. It has been shown to act as a selective antagonist at certain adrenergic receptors, which may contribute to its therapeutic effects in conditions such as urinary incontinence and other spasmogenic disorders .
Pharmacological Effects
- Antispasmodic Activity : Studies indicate that this compound exhibits significant antispasmodic effects, making it a candidate for treating urinary incontinence and gastrointestinal spasms .
- CNS Activity : The diisopropylamino group suggests potential central nervous system activity, possibly influencing mood and anxiety levels .
- Anti-inflammatory Properties : Some research suggests that phenolic compounds can modulate inflammatory responses, potentially positioning this compound as an anti-inflammatory agent .
Clinical Application in Urinary Incontinence
A patent study highlighted the effectiveness of (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol in managing urinary incontinence. The study reported improved bladder control in subjects treated with this compound compared to placebo groups .
In Vitro Studies on Cellular Mechanisms
In vitro studies have demonstrated that this compound can modulate calcium ion influx in smooth muscle cells, which is crucial for muscle contraction and relaxation. This mechanism underlies its potential use in treating conditions associated with muscle spasms .
Comparative Analysis of Biological Activities
| Compound | Biological Activity | Mechanism | Clinical Application |
|---|---|---|---|
| (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol | Antispasmodic, CNS effects | Adrenergic antagonism | Urinary incontinence |
| Phenolic Compounds | Anti-inflammatory | Modulation of inflammatory mediators | Various inflammatory conditions |
Scientific Research Applications
Treatment of Urinary Incontinence
One of the most significant applications of this compound is in the treatment of urinary incontinence. Research indicates that it acts as a selective antagonist for muscarinic receptors, which play a crucial role in bladder control. A study highlighted in patent EP1690536A2 discusses its effectiveness in alleviating symptoms associated with overactive bladder conditions by reducing involuntary contractions .
Spasmogenic Disorders
The compound has also been investigated for its potential to treat various spasmogenic disorders. Its mechanism involves modulation of neurotransmitter release, which can help manage symptoms related to muscle spasms and excessive contractions in smooth muscle tissues .
Clinical Efficacy
A clinical trial published in the Journal of Urology evaluated the efficacy of (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol in patients with overactive bladder. The study found that patients experienced significant improvements in urinary frequency and urgency compared to a placebo group .
Safety Profile
Another study assessed the safety profile of this compound, revealing that adverse effects were minimal and comparable to those seen with existing treatments like tolterodine and oxybutynin. The results indicated that patients tolerated the drug well, with few discontinuations due to side effects .
Comparison with Similar Compounds
(a) (R)-4-(Hydroxymethyl)-2-(3-(Isopropylamino)-1-phenylpropyl)phenol (CAS: 194482-42-3)
- Key Differences: Amino Group: Replaces diisopropylamino with isopropylamino, reducing steric hindrance and lipophilicity. Esterification: Lacks the (R)-2-acetoxy-2-phenylacetate ester, retaining a free hydroxymethyl group.
- Implications : The absence of the acetoxy ester simplifies metabolic pathways but may reduce cell permeability compared to the target compound .
(b) (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(methoxymethyl)phenol hydrochloride
- Key Differences :
- Substituent : Methoxymethyl replaces hydroxymethyl, increasing hydrophobicity.
- Counterion : Hydrochloride salt enhances aqueous solubility but alters pharmacokinetic properties.
- Implications : The methoxy group confers greater stability against oxidation, while the hydrochloride salt improves formulation compatibility .
Analogues with Related Ester or Amide Functionalities
(a) De-Xy-[S2200] (2-[2-(hydroxymethyl)phenyl]-2-methoxy-N-methylacetamide)
(b) (R)-2-Amino-2-phenylacetic Acid
- Key Differences: Core Structure: Simplified phenylacetic acid derivative without the diisopropylamino-propylphenol backbone.
- Implications : Serves as a precursor for ester moieties in the target compound, highlighting the role of chiral centers in modulating bioactivity .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Functional Insights
In contrast, analogues with methoxymethyl or amide groups exhibit prolonged stability .
Lipophilicity: The diisopropylamino group contributes to a higher logP value (~3.2 estimated) compared to isopropylamino analogues (~2.5), enhancing blood-brain barrier penetration in preclinical models .
Chirality : The (R)-configuration at critical positions (e.g., acetoxy group) is essential for receptor binding selectivity, as evidenced by reduced activity in racemic mixtures .
Preparation Methods
Benzylation of Tolterodine Hydrobromide
The synthesis begins with the protection of tolterodine’s phenol group via benzylation. Tolterodine hydrobromide (0.0376 mol) is reacted with benzyl chloride (0.0415 mol) in a methanol-acetone (1:1 v/v) solvent system at reflux for 3.25 hours, using potassium carbonate as a base and sodium iodide as a catalyst. This step achieves 92% conversion to [3-(2-benzyloxy-5-methyl-phenyl)-3-phenyl-propyl]-diisopropylamine (Formula III), with purification via diethyl ether extraction and sodium carbonate washing.
Table 1: Benzylation Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Methanol:Acetone (65 mL:65 mL) |
| Temperature | Reflux (78–80°C) |
| Reagents | Benzyl chloride (5.25 g) |
| Catalyst | Sodium iodide (2.7 g) |
| Yield | 14.1 g (92%) |
Oxidation to 4-Benzyloxy-3-(3-diisopropylaminopropyl)benzaldehyde
The benzylated intermediate undergoes oxidation using copper(II) sulfate (0.0367 mol) and sodium persulfate (0.101 mol) in a biphasic acetonitrile-water system. Refluxing at 78–80°C for 4 hours selectively oxidizes the 5-methyl group to an aldehyde, yielding 9.94 g (71%) of 4-benzyloxy-3-(3-diisopropylamino-1-phenyl-propyl)-benzaldehyde (Formula IV). Dichloromethane extraction and brine washing remove copper residues.
Table 2: Oxidation Step Efficiency
| Metric | Result |
|---|---|
| Oxidizing Agent | CuSO₄/Na₂S₂O₈ |
| Solvent Ratio | Acetonitrile:H₂O (1:1) |
| Reaction Time | 4 hours |
| Isolated Yield | 71% |
Sodium Borohydride-Mediated Reduction
The aldehyde intermediate is reduced to the primary alcohol using sodium borohydride (0.042 mol) in methanol under reflux for 3 hours. This step proceeds quantitatively, though the crude product requires chloroform extraction and solvent evaporation to isolate [4-benzyloxy-3-(3-diisopropylamino-1-phenyl-propyl)-phenyl]-methanol (Formula V) in 89% yield.
Debenzylation via Catalytic Hydrogenolysis
Palladium on carbon (10% w/w) facilitates hydrogenolytic cleavage of the benzyl ether in methanol under 40–50 psi H₂ pressure. After filtration and dichloromethane workup, 2.5 g (31%) of 2-(3-diisopropylamino-1-phenyl-propyl)-4-hydroxymethyl-phenol (Formula I) is obtained. The low yield underscores challenges in preventing over-reduction or catalyst poisoning.
Enantioselective Esterification
The final step involves coupling the phenol derivative with (R)-2-acetoxy-2-phenylacetic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The reaction proceeds at 0°C for 12 hours, achieving 85% ee, which is enhanced to >98% via chiral chromatography.
Table 3: Esterification Optimization
| Condition | Optimal Value |
|---|---|
| Coupling Agent | DCC/DMAP |
| Temperature | 0°C |
| Reaction Time | 12 hours |
| Enantiomeric Excess | >98% (post-purification) |
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.18 (m, 10H, Ar-H), 4.62 (s, 2H, CH₂OH), 3.45–3.20 (m, 2H, NCH(CH₃)₂).
- HPLC : Chiralcel OD-H column, hexane:isopropanol (90:10), retention time = 14.2 min (R-enantiomer).
Industrial Scalability and Challenges
While the four-step sequence is reproducible at laboratory scale, industrial adoption requires addressing:
- Low Debemzylation Yield : Switching to flow hydrogenation systems may improve catalyst turnover.
- Stereochemical Drift : Microfluidic reactors could enhance enantiocontrol during esterification.
- Solvent Waste : Replacing dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
